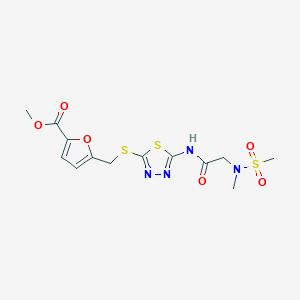

methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonamido-acetamido group at position 5 and a furan-2-carboxylate moiety via a thioether linkage. Thiadiazole derivatives are renowned for their biological relevance, particularly in antimicrobial and anticancer applications, due to their ability to mimic peptide bonds and interact with enzymatic active sites .

Properties

IUPAC Name |

methyl 5-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6S3/c1-17(26(3,20)21)6-10(18)14-12-15-16-13(25-12)24-7-8-4-5-9(23-8)11(19)22-2/h4-5H,6-7H2,1-3H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNKEEQHRZQJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(O2)C(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the sulfonamide group, and the final coupling with the furan ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

5-Arylidine Amino-1,3,4-Thiadiazol-2-[(N-Benzoyl)]sulphonamides (9a–j)

- Structure: Feature a benzoyl-sulphonamide group at position 2 and an arylidine-amino group at position 5 .

- Bioactivity : Demonstrated anticancer activity via MTT assay, antimitotic effects, and free radical scavenging, with therapeutic indices superior to acetazolamide .

- Comparison : The target compound replaces the benzoyl group with a methylsulfonamido-acetamido chain and adds a furan ester. This substitution may enhance solubility (due to the polar sulfonamide) or alter target specificity.

N-(5-Methylsulfanyl-1,3,4-Thiadiazol-2-yl)acetamide (I)

- Structure : Simpler thiadiazole with methylsulfanyl and acetamido substituents .

- Comparison : The target compound’s methylsulfonamido group and furan ester introduce greater steric bulk and electronic complexity, which could influence binding affinity in biological systems.

Compounds with Sulfanyl-Acetic Acid Derivatives

5-R-Carbonylamino-1,3,4-Thiadiazol-2-yl-Sulfanyl-Acetic Acid Derivatives

- Structure : Thiadiazole linked to sulfanyl-acetic acid via alkylation .

- Bioactivity : Anticonvulsant and anticancer activities reported, attributed to thiol-mediated redox modulation .

- Comparison : The target compound’s furan carboxylate may confer improved metabolic stability compared to the sulfanyl-acetic acid group, which is prone to oxidation.

Antibiotic Derivatives with Thiadiazole Motifs

Cephalosporin Analogues (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

- Structure : Beta-lactam antibiotics with thiadiazole-thioether side chains .

- Function : The thiadiazole enhances beta-lactamase resistance and pharmacokinetic properties .

Sulfonamide-Based Thiadiazoles

N-(4-(N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Sulfamoyl)Phenyl)Acetamide

- Structure : Combines a sulfamoylphenyl group with an ethyl-thiadiazole .

- Properties : LogP = 3.09, indicating moderate lipophilicity; used in sulfonamide drug analogs .

Key Comparative Analysis

Biological Activity

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential biological activity. The structure incorporates a furan ring, a thiadiazole moiety, and a sulfonamide group, which are known to exhibit various pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its molecular weight of approximately 396.48 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Research has shown that compounds containing furan and thiadiazole rings possess significant anticancer properties. For instance, studies have indicated that derivatives of 1,3,4-thiadiazoles exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and HeLa (cervical cancer) cells. The IC50 values for some thiadiazole derivatives have been reported to be in the micromolar range, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 | 15 |

| Compound B | HeLa | 25 |

| This compound | HepG2 | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. Compounds with thiadiazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli strains .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1 |

| Compound B | Escherichia coli | 10 |

| This compound | TBD |

Anti-inflammatory Effects

The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies on similar compounds have indicated that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Recent research has focused on synthesizing and evaluating new derivatives of this compound. In one study, researchers synthesized several analogs and tested their biological activities against cancer cell lines and bacterial strains. The results indicated that modifications to the furan and thiadiazole moieties could enhance both anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.